molecular formula C19H21N3O3 B2569549 (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2097941-33-6

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2569549
CAS No.: 2097941-33-6
M. Wt: 339.395
InChI Key: TYPDOFQMTGHDSI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one ( 2097941-33-6) is a synthetic chalcone derivative designed for advanced pharmaceutical and biological research . This compound features a distinct molecular architecture, combining a 4-methoxyphenyl group and a 3-(pyrimidin-2-yloxy)piperidine moiety linked through a prop-2-en-1-one bridge . The chalcone core is a privileged scaffold in medicinal chemistry, widely recognized for its versatile pharmacological potential . Compounds based on this structure have demonstrated a range of significant biological activities in research settings, including antiviral, antibacterial, and anti-inflammatory effects . These activities are often linked to the ability of chalcones to interact with and inhibit various enzymatic targets, such as lactate dehydrogenase, protein kinases, and topoisomerase-II, making them valuable tools for investigating new therapeutic pathways . Researchers can leverage this high-purity compound to explore its specific mechanism of action, selectivity, and efficacy in various in vitro and in vivo models. It is supplied exclusively for laboratory research applications. This product is strictly for research use and is not intended for diagnostic or human use.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-8-5-15(6-9-16)7-10-18(23)22-13-2-4-17(14-22)25-19-20-11-3-12-21-19/h3,5-12,17H,2,4,13-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPDOFQMTGHDSI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the intermediate.

    Piperidine Derivative Formation: The intermediate is then reacted with a piperidine derivative, which has been functionalized with a pyrimidin-2-yloxy group.

    Final Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the desired product. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one. The presence of the pyrimidine and piperidine moieties is significant as these structures have been associated with various biological activities, including anti-tumor effects. For instance, derivatives of piperidine have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has indicated that compounds containing piperidine and pyrimidine rings exhibit antimicrobial properties. A study on related piperidine derivatives demonstrated their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests that (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one could be investigated for similar applications.

Glycine Transporter Inhibition

The compound's structural features may also allow it to act as a glycine transporter inhibitor. Glycine transporters are critical in regulating neurotransmitter levels in the central nervous system, and their inhibition has been linked to potential therapeutic effects in treating neurological disorders . Investigating the inhibitory activity of this compound on glycine transporters could reveal new avenues for drug development.

HIV Therapeutics

Piperidine derivatives have been studied for their activity against HIV, particularly in inhibiting reverse transcriptase, an essential enzyme for viral replication. The structural similarities between (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one and known inhibitors suggest its potential utility in this area . Further research could elucidate its effectiveness as an antiviral agent.

Case Study 1: Synthesis and Characterization

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation reaction involving 4-methoxybenzaldehyde and a substituted piperidine derivative . Characterization methods such as NMR and IR spectroscopy confirmed the successful formation of the target compound.

In vitro studies evaluating the biological activity of related piperidine derivatives have shown promising results in terms of anticancer activity. For example, compounds were tested against various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations . These findings highlight the potential therapeutic applications of compounds resembling (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. Alternatively, it could bind to a receptor, modulating its activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several chalcone derivatives (Table 1). Key analogues include:

Compound Name Substituents (α-/β-positions) Key Features Biological Activity/Properties Reference
(E)-3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (Target) 3-(Pyrimidin-2-yloxy)piperidine / 4-methoxyphenyl Pyrimidine-oxygen linker; piperidine ring Potential kinase inhibition (hypothesized) -
(E)-1-(Piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Piperidine / 3,4,5-trimethoxyphenyl Multiple methoxy groups Antiproliferative (IC50: 4.35 µM for cardamonin)
(E)-1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-3-(p-tolylamino)prop-2-en-1-one Sulfonamide-piperidine / p-tolylamino Sulfonamide group; methylpiperidine ERK inhibition (preclinical)
(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-Aminophenyl / 4-hydroxyphenyl Planar geometry; hydroxyl group Antioxidant (DPPH IC50: <10 µM)
(E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 2-Methylpiperidine / 4-fluorophenyl Fluorine substitution; methylpiperidine Cytotoxic (docking score: -8.825)

Key Observations :

  • Methoxy groups (as in the target and 3,4,5-trimethoxyphenyl analogues) enhance lipophilicity and membrane permeability but may reduce solubility .
Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies on similar chalcones reveal that electron-withdrawing groups (e.g., pyrimidinyloxy) lower the HOMO-LUMO gap, enhancing reactivity. For example:

  • (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: HOMO = -8.723 eV, LUMO = 4.959 eV .
  • The target’s pyrimidinyloxy group likely further stabilizes the LUMO, facilitating interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .

Q & A

Q. How are enantiomeric impurities detected and controlled during asymmetric synthesis?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/IPA) separates enantiomers. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) enriches enantiopurity (>99% ee). Circular dichroism (CD) at 220–260 nm monitors optical activity during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.